molecular formula C11H7F3 B11902304 2-(Difluoromethyl)-6-fluoronaphthalene

2-(Difluoromethyl)-6-fluoronaphthalene

Cat. No.: B11902304
M. Wt: 196.17 g/mol
InChI Key: GGHIQAQKMSPXFT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoronaphthalene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents. The reaction conditions often include the use of catalysts like palladium or copper and solvents such as acetonitrile or dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-fluoronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-6-fluoronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a probe in biological studies due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-fluoronaphthalene involves its interaction with molecular targets through its difluoromethyl and fluorine groups. These groups can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The compound’s ability to modulate biological pathways makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-6-fluoronaphthalene
  • 2-(Difluoromethyl)-6-chloronaphthalene
  • 2-(Difluoromethyl)-6-bromonaphthalene

Comparison: 2-(Difluoromethyl)-6-fluoronaphthalene is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(difluoromethyl)-6-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H

InChI Key

GGHIQAQKMSPXFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(F)F

Origin of Product

United States

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